molecular formula C10H9FO2 B1581130 gamma-(4-Fluorophenyl)-gamma-butyrolactone CAS No. 51787-96-3

gamma-(4-Fluorophenyl)-gamma-butyrolactone

Cat. No. B1581130
CAS RN: 51787-96-3
M. Wt: 180.17 g/mol
InChI Key: RMFNZGXVLAUJHF-UHFFFAOYSA-N
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Description

Gamma-(4-Fluorophenyl)-gamma-butyrolactone, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA) .


Synthesis Analysis

The synthesis of compounds related to gamma-(4-Fluorophenyl)-gamma-butyrolactone has been reported in the literature. For instance, the synthesis, characterization, spectral, and fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported . Another study focused on the synthesis, crystal growth, and extensive characterization of a fluorinated chalcone .


Molecular Structure Analysis

The molecular structure of gamma-(4-Fluorophenyl)-gamma-butyrolactone is characterized by a GABA analogue structure with a fluorophenyl group .

Scientific Research Applications

Gamma-Butyrolactone in Biosynthesis

Gamma-butyrolactone is utilized in the biosynthesis of polyesters. In a study by Doi, Segawa, and Kunioka (1990), copolyesters of 3-hydroxybutyrate (3HB) and 4-hydroxybutyrate (4HB) were produced using gamma-butyrolactone as the carbon source. The research showed that different concentrations of gamma-butyrolactone in the culture solution influenced the 4HB fraction in copolyester, demonstrating the role of gamma-butyrolactone in polyester biosynthesis (Doi, Segawa, & Kunioka, 1990).

Role in Antibiotic Production and Differentiation

Gamma-butyrolactones are significant in Streptomyces species, where they regulate antibiotic production and morphological differentiation. Takano (2006) discussed the molecular mechanisms of gamma-butyrolactones in several Streptomyces species, highlighting their critical role in the regulation of antibiotic biosynthesis clusters and the sensing of environmental and physiological signals (Takano, 2006).

Synthesis of Fluoroalkylated Gamma-Butyrolactones

Xiao et al. (2005) developed a method for synthesizing fluoroalkylated gamma-butyrolactones. They demonstrated a convenient synthesis process through the reaction of fluoroalkyl iodides with 4-pentenoic acid, followed by treatment with triethylamine. This research provides insights into the synthesis methods of fluoroalkylated gamma-butyrolactones, a significant advancement in chemical synthesis (Xiao et al., 2005).

Electrolyte Solvents in Lithium Batteries

Ue (1994) researched the use of gamma-butyrolactone as an electrolyte solvent in lithium batteries. The study focused on the conductivities of lithium and quaternary ammonium salts in gamma-butyrolactone, providing valuable information for its application in high-energy battery technologies (Ue, 1994).

Polymerization Properties of Gamma-Butyrolactone

Houk, Jabbari, Hall, and Alemán (2008) explored the reasons why gamma-butyrolactone does not polymerize despite its ring strain. Their study provides insights into the molecular and thermochemical aspects influencing the polymerizability of gamma-butyrolactone, contributing to the understanding of its chemical properties (Houk, Jabbari, Hall, & Alemán, 2008).

Chemosynthesis of Bioresorbable Poly(gamma-Butyrolactone)

Moore, Adhikari, and Gunatillake (2005) reviewed advances in the synthesis of poly(gamma-butyrolactone), highlighting its potential in tissue-engineering applications. They discussed the properties and bioresorbability of this polymer, underscoring its significance in the biomedical field (Moore, Adhikari, & Gunatillake, 2005).

Future Directions

The future directions for gamma-(4-Fluorophenyl)-gamma-butyrolactone could involve further exploration of its potential therapeutic applications. For instance, PET molecular imaging in drug discovery and development has been highlighted as a promising area for future research . Additionally, the potential role of GABA neurotransmitters in neurovascular decoupling in Autism Spectrum Disorder (ASD) has been speculated , suggesting potential future directions for research into GABA analogues like gamma-(4-Fluorophenyl)-gamma-butyrolactone.

properties

IUPAC Name

5-(4-fluorophenyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFNZGXVLAUJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966111
Record name 5-(4-Fluorophenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-(4-Fluorophenyl)-gamma-butyrolactone

CAS RN

51787-96-3
Record name γ-(4-Fluorophenyl)-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51787-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-(4-Fluorophenyl)-gamma-butyrolactone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorophenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name γ-(4-fluorophenyl)-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Bauer, S Wohlrab, T Scheibel - Biomaterials science, 2013 - pubs.rsc.org
Due to their mechanical stability, biocompatibility and biodegradability, silks are promising materials for various biomedical applications including tissue engineering. Since the shape …
Number of citations: 36 pubs.rsc.org
V Karimian, MR Vahabi, M Fazilati… - Journal of Medicinal …, 2013 - jhd.shahrekord.iau.ir
Background & Aim: In the present research, we investigated phytochemical characteristics of two important species of Verbascum genus. Enormous reconnaissance and field surveys …
Number of citations: 4 jhd.shahrekord.iau.ir
V Karimian, MR Vahabi, M Fazilati, F Soleimani - jhd.shahrekord.iau.ir
Background & Aim: In the present research, we investigated phytochemical characteristics of two important species of Verbascum genus. Enormous reconnaissance and field surveys …
Number of citations: 9 jhd.shahrekord.iau.ir
I TEILARBEIT - … eADF4 (C16) ZUR STEUERUNG DER INTERAKTION …, 2012 - core.ac.uk
Due to the biocompatibility and biodegradability as well as the mechanical properties of the fibers, spider silk has become an attractive material for researchers regarding biomedical …
Number of citations: 5 core.ac.uk
وحید کریمیان, محمدرضا وهابی, محمد فضیلتی, محمد… - مجله گیاهان …, 2013‎ - jhd.iaushk.ac.ir
Background & Aim: In the present research, we investigated phytochemical characteristics of two important species of Verbascum genus. Enormous reconnaissance and field surveys …
Number of citations: 2 jhd.iaushk.ac.ir

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